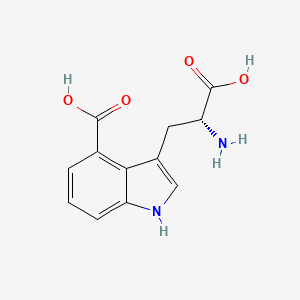

4-Carboxy-D-tryptophan

Description

Contextualization within the Broader Field of Tryptophan and D-Amino Acid Biochemistry

L-tryptophan is a well-established essential α-amino acid, indispensable for protein synthesis and serving as a metabolic precursor for a range of bioactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org Its biochemistry is a cornerstone of human metabolic and neurological studies. nih.gov The indole (B1671886) ring of tryptophan is a key structural feature, contributing to its hydrophobicity and involvement in various biological interactions. nih.govmdpi.com

In contrast, D-amino acids, the enantiomers of the more common L-amino acids, were once considered to have minimal biological roles in higher organisms. nih.gov However, this view has been revised, with research revealing their presence and physiological functions in mammals, including humans. tandfonline.com D-amino acids are now known to be synthesized by gut microbiota and are involved in processes like immunomodulation. nih.gov D-tryptophan, for instance, is recognized as a bacterial metabolite and has been studied for its effects on the nervous system and its potential as a building block for certain peptides. nih.govgoogle.com The distinct stereochemistry of D-amino acids leads to different interactions with enzymes and receptors compared to their L-counterparts. nih.gov The investigation of 4-Carboxy-D-tryptophan, therefore, lies at the nexus of these two expanding fields: the well-understood world of L-tryptophan biochemistry and the burgeoning exploration of D-amino acid functionality.

Theoretical Significance of Carboxylation at the Indole 4-Position in Amino Acids

The introduction of a carboxyl group (-COOH) onto the indole ring of tryptophan, particularly at the C4 position, is of considerable theoretical interest due to the predictable alterations in the molecule's physicochemical properties. The indole ring is an electron-rich aromatic system, with the C3 position being the most reactive site for electrophilic substitution. bhu.ac.incaltech.edu Functionalization at the C4 position is less common and presents synthetic challenges. uniurb.it

The theoretical implications of adding a carboxyl group at the C4 position are multifaceted:

Electronic Effects: The carboxyl group is electron-withdrawing. Its presence on the benzene (B151609) portion of the indole ring is expected to decrease the electron density of the aromatic system. This can influence the molecule's reactivity, its ability to participate in cation-π interactions, and its fluorescence properties. researchgate.net

Steric and Conformational Effects: The addition of a bulky carboxyl group at the C4 position introduces significant steric hindrance. This can alter the preferred conformation of the side chain and influence how the molecule binds to enzymes or receptors. nih.gov Studies on related analogues have shown that steric factors can be more critical than electronic properties in determining inhibitory activity. nih.gov

Acidity and Solubility: The additional carboxylic acid function introduces another acidic site, altering the pKa values of the molecule compared to standard tryptophan. wikipedia.org This is expected to increase its polarity and solubility in aqueous media, a property that can be critical for biological studies. vedantu.com

These structural modifications are hypothesized to create a tryptophan analogue with novel binding affinities and biological activities, distinct from both the parent L- and D-tryptophan molecules. Research on other tryptophan analogues has demonstrated that modifications to the indole ring can significantly enhance affinity for specific enzymes. nih.gov

Overview of Current Research Trajectories and Open Questions for Carboxylated Tryptophan Analogues

Research into carboxylated tryptophan analogues, including this compound, is being driven by their potential as novel biochemical tools and therapeutic agents. Several key research trajectories and open questions have emerged:

Synthesis and Application as Building Blocks: A significant area of research focuses on developing efficient synthetic routes to C4-substituted tryptophan derivatives. uniurb.it These compounds are valuable as building blocks in medicinal chemistry for the synthesis of more complex molecules and peptide analogues. nih.govacs.org The ability to introduce functionality at the C4 position opens up new possibilities for creating structurally constrained peptides with potentially enhanced stability and selectivity. acs.org

Neurological Research and NMDA Receptor Modulation: A major focus of current research is the investigation of tryptophan derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a crucial component in excitatory neurotransmission, and its dysfunction is implicated in various neurological disorders. nih.govrupress.org Tryptamine derivatives have been identified as non-competitive NMDA receptor blockers, and there is interest in exploring how modifications like carboxylation and D-configuration affect this activity. meduniwien.ac.at Research into related compounds suggests that specific substitutions can yield potent and selective NMDA receptor antagonists. researchgate.net

Unanswered Questions and Future Directions: The field of D-amino acid research is still developing, with many fundamental questions remaining. nih.govresearchgate.net The full spectrum of their biological roles, the enzymes responsible for their metabolism, and their precise mechanisms of action are still under active investigation. nih.gov For carboxylated tryptophan analogues specifically, key open questions include:

What are the specific enzymatic targets of this compound in mammalian systems?

How does the C4-carboxyl group, in combination with the D-chiral center, influence binding and activity at the NMDA receptor subtypes?

Can these analogues be used as probes to better understand the physiology and pathophysiology of D-amino acid pathways?

The exploration of these questions promises to deepen our understanding of amino acid biochemistry and may lead to the development of novel therapeutic strategies for a range of diseases.

Data Tables

Table 1: Physicochemical Properties of Tryptophan Enantiomers

| Property | L-Tryptophan | D-Tryptophan |

| Systematic IUPAC Name | 2-Amino-3-(1H-indol-3-yl)propanoic acid | (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.229 g·mol⁻¹ wikipedia.org | 204.22 g/mol google.com |

| pKa (Carboxyl) | 2.38 wikipedia.org | 2.54 (Predicted) hmdb.ca |

| pKa (Amino) | 9.39 wikipedia.org | 9.4 (Predicted) hmdb.ca |

| Biological Role | Protein synthesis, precursor for serotonin, melatonin wikipedia.org | Bacterial metabolite, immunomodulatory properties nih.govgoogle.com |

A Comprehensive Examination of this compound: Biosynthesis, and Putative Derivatives

This article delves into the biosynthesis and natural occurrence of D-tryptophan and its theoretical carboxylated derivatives, with a specific focus on the chemical compound this compound. The content is structured to explore the microbial pathways for D-tryptophan synthesis, enzymatic modifications of the indole ring, the biological distribution of D-tryptophan, and a speculative look into the existence and formation of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c13-8(12(17)18)4-6-5-14-9-3-1-2-7(10(6)9)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)(H,17,18)/t8-/m1/s1 |

InChI Key |

JMWHYRPOCSZQQH-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of D Tryptophan and Putative Carboxylated Derivatives

D-amino acids, once considered rare in nature, are now recognized for their significant roles in various biological processes. Among these, D-tryptophan has garnered interest for its presence in diverse organisms and its potential physiological functions. This section explores the origins and distribution of D-tryptophan and examines the possibility of its carboxylated derivatives in biological systems.

The biosynthesis of D-tryptophan in microorganisms is a key source of this enantiomer in various ecosystems. Unlike L-tryptophan, which is one of the 20 proteinogenic amino acids, D-tryptophan is not incorporated into proteins via ribosomal synthesis. wikipedia.org Instead, its production in microbes occurs through two primary pathways:

Non-Ribosomal Peptide Synthetases (NRPSs): These large, multi-enzyme complexes are capable of incorporating both proteinogenic and non-proteinogenic amino acids, including D-amino acids, into peptides. NRPSs function as assembly lines, where different modules are responsible for the selection, activation, and condensation of specific amino acids. The epimerization of L-amino acids to their D-enantiomers often occurs within these NRPS modules, allowing for the direct incorporation of D-tryptophan into a growing peptide chain.

Post-Translational Epimerization: In this pathway, L-tryptophan residues already incorporated into a ribosomally synthesized peptide are converted to D-tryptophan by enzymes called racemases or epimerases. This post-translational modification alters the stereochemistry of the amino acid, leading to the presence of D-tryptophan in the final peptide.

These microbial pathways are significant as they contribute to the pool of D-amino acids found in more complex organisms, often through symbiotic relationships or the food chain. core.ac.uk

The indole (B1671886) ring of tryptophan is a versatile scaffold that can undergo various enzymatic modifications, leading to a wide array of biologically active molecules. While direct enzymatic carboxylation of the indole ring at the 4-position to form 4-carboxy-tryptophan has not been documented in scientific literature, several other enzymatic modifications are well-characterized.

| Enzyme Class | Modification | Substrate(s) | Product(s) | Biological Relevance |

| Tryptophan Decarboxylase | Decarboxylation | L-tryptophan | Tryptamine | Precursor to neurotransmitters and alkaloids uniprot.orgqmul.ac.ukqmul.ac.uk |

| Tryptophan Synthase | Multiple steps in biosynthesis | Indole-3-glycerol phosphate, Serine | L-tryptophan | Essential for L-tryptophan synthesis wikipedia.org |

| Indoleamine 2,3-dioxygenase | Ring cleavage | L-tryptophan | N-formylkynurenine | Tryptophan catabolism, immune regulation wikipedia.org |

| Tryptophan Hydroxylase | Hydroxylation | L-tryptophan | 5-Hydroxytryptophan | Precursor to serotonin (B10506) and melatonin (B1676174) wikipedia.org |

The existence of enzymes that can modify the indole ring suggests the theoretical possibility of a carboxylase that could act on tryptophan. For instance, the chemoenzymatic synthesis of 4-cyano-L-tryptophan demonstrates that modifications at the 4-position are chemically feasible. However, a naturally occurring "tryptophan 4-carboxylase" remains to be discovered.

D-tryptophan is not ubiquitously distributed in nature but has been identified in a variety of organisms, highlighting its specialized roles.

Microorganisms: Bacteria are a primary source of D-tryptophan. It is a component of the cell walls of some bacteria and is also released into the environment. core.ac.uk The gut microbiota is a significant source of D-tryptophan in mammals, where it can have immunomodulatory effects. core.ac.uk

Marine Invertebrates: D-tryptophan has been found in the venom of certain marine cone snails, where it is a component of conotoxins. These peptides have potent neurological effects.

Plants: While less common than in bacteria, some plants have been shown to contain small amounts of D-amino acids, including D-tryptophan. Their physiological role in plants is still under investigation.

Mammals: The presence of D-tryptophan in mammals is largely attributed to the metabolic activity of the gut microbiome. core.ac.uk It can be absorbed into the bloodstream and has been shown to influence the immune system.

The distribution of D-tryptophan is summarized in the table below:

| Kingdom | Organism Type | Location/Role |

| Monera | Bacteria (e.g., gut microbiota) | Cell wall component, immunomodulation core.ac.uk |

| Animalia | Marine Cone Snails | Venom (conotoxins) |

| Animalia | Mammals | Gut (microbial product), blood |

| Plantae | Various | Low levels, physiological role unclear |

Based on currently available scientific literature, there is no direct evidence for the natural occurrence or biosynthesis of 4-Carboxy-D-tryptophan. The PubChem database lists "4-Carboxy-L-tryptophan" as a compound, but provides no information on its natural sources or biosynthetic pathways. nih.gov

However, we can speculate on a hypothetical pathway for its formation based on known enzymatic reactions:

Carboxylation of Tryptophan: A putative "tryptophan 4-carboxylase" enzyme would first need to add a carboxyl group to the 4-position of the indole ring of either L-tryptophan or D-tryptophan. While no such enzyme has been identified, enzymes that catalyze the carboxylation of other aromatic molecules are known.

Epimerization/Racemization: If the substrate for this hypothetical carboxylase is L-tryptophan, the resulting 4-Carboxy-L-tryptophan would then need to be converted to the D-enantiomer by a racemase or epimerase.

Alternatively, a pathway could involve the initial formation of indole-4-carboxylic acid, which would then be used by an enzyme analogous to tryptophan synthase to produce 4-Carboxy-L-tryptophan. This would again require a subsequent epimerization step to yield the D-form.

It is crucial to reiterate that these pathways are purely speculative. The lack of any identified natural source or biosynthetic gene cluster for this compound suggests that if it does exist in nature, it is likely to be a rare metabolite produced by a highly specialized organism or pathway that has yet to be discovered. Further research, possibly through metabolomic screening of diverse organisms or genome mining for putative carboxylase enzymes, would be necessary to confirm or refute the existence of this compound in biological systems.

Enzymatic Synthesis and Biocatalysis of Carboxylated Tryptophan Analogues

Engineering of Tryptophan Synthase (TrpB) Variants for Non-canonical Amino Acid Production

The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is a powerful biocatalyst for the synthesis of tryptophan and its analogues. nih.gov Natively, TrpB catalyzes the condensation of L-serine and indole (B1671886) to form L-tryptophan. nih.govcaltech.edu However, its full synthetic potential is often limited by its dependence on the α-subunit (TrpA) for allosteric activation. acs.orgcaltech.edu

Directed evolution has been a pivotal tool in overcoming this limitation and expanding the substrate scope of TrpB. nih.govcaltech.edu Researchers have successfully engineered TrpB variants from thermophilic organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB) that function as standalone catalysts, independent of TrpA. caltech.eduacs.org These engineered variants exhibit enhanced activity and stability, making them more suitable for industrial applications. acs.org

A key achievement in TrpB engineering is the expansion of its substrate tolerance to accept a wide range of substituted indoles. thieme-connect.com Through targeted mutations, scientists have created a suite of TrpB catalysts capable of synthesizing tryptophan analogues with substitutions at various positions on the indole ring. acs.org For instance, engineered TrpB has been utilized for the synthesis of diverse L-tryptophan analogues, which can then serve as precursors for further enzymatic modifications. caltech.edu

The directed evolution of TrpB has not only broadened its substrate scope but has also unlocked new catalytic capabilities. nih.govmorressier.com For example, engineered TrpB variants have been developed to catalyze the synthesis of noncanonical amino acids from various nucleophiles beyond indole derivatives. nih.gov This versatility makes engineered TrpB a valuable platform for the production of a wide array of non-canonical amino acids, including precursors for carboxylated tryptophan analogues. thieme-connect.comproquest.com

| Engineered Enzyme | Organism of Origin | Key Engineering Feature | Application in Non-canonical Amino Acid Synthesis |

| PfTrpB Variants | Pyrococcus furiosus | TrpA-independent activity, enhanced stability | Synthesis of various tryptophan analogues from substituted indoles. caltech.eduacs.org |

| TmTrpB Variants | Thermotoga maritima | TrpA-independent activity | Production of non-canonical amino acids from diverse nucleophiles. caltech.eduacs.org |

| TrpB Pfquat | Pyrococcus furiosus | Enhanced activity for alkylation of 3-substituted oxindoles | Selective formation of all-carbon quaternary stereocenters. nih.gov |

Stereoselective Biocatalytic Strategies for D-Amino Acid Synthesis, including Tryptophan Derivatives

The synthesis of enantiomerically pure D-amino acids, including D-tryptophan derivatives, is of significant interest for pharmaceutical and biotechnological applications. nih.gov Biocatalytic methods offer a highly stereoselective alternative to traditional chemical synthesis. nih.gov Several innovative strategies have been developed to produce D-tryptophan analogues.

One prominent approach involves a multi-enzyme cascade that couples the synthesis of the L-amino acid with a subsequent stereoinversion step. nih.gov For example, a three-enzyme system has been established that combines the synthesis of L-tryptophan derivatives from indoles using tryptophan synthase, followed by oxidative deamination of the L-enantiomer by an L-amino acid deaminase (LAAD), and finally, stereoselective transamination to the D-enantiomer by a D-aminotransferase. nih.gov

Another strategy is the deracemization of a racemic mixture of amino acids. This can be achieved by the enantioselective deamination of the L-enantiomer, leaving the desired D-amino acid. nih.gov L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs) are key enzymes in this process. nih.gov LAADs are often preferred due to their broad substrate specificity and the absence of hydrogen peroxide as a byproduct. nih.gov

Furthermore, the development of D-amino acid dehydrogenases (DAADHs) through protein engineering has provided a direct route to D-amino acids from their corresponding α-keto acids. nih.gov These enzymes catalyze the reductive amination of α-keto acids with high stereoselectivity. nih.gov

| Biocatalytic Strategy | Key Enzymes | Description | Application |

| Multi-enzyme Cascade | Tryptophan Synthase, L-Amino Acid Deaminase, D-Aminotransferase | Sequential enzymatic reactions to convert an indole to the corresponding D-tryptophan derivative. nih.gov | Synthesis of various D-tryptophan derivatives with high enantiomeric excess. nih.gov |

| Deracemization | L-Amino Acid Oxidase (LAAO), L-Amino Acid Deaminase (LAAD) | Enantioselective removal of the L-amino acid from a racemic mixture. nih.gov | Production of optically pure D-amino acids. nih.gov |

| Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | Stereoselective conversion of α-keto acids to D-amino acids. nih.gov | Synthesis of a broad range of D-amino acids. nih.gov |

Utilization of Aminotransferases and Deaminases in D-Tryptophan Analog Production

Aminotransferases and deaminases play a crucial role in the biocatalytic production of D-tryptophan analogues. nih.gov These enzymes are often employed in cascade reactions to achieve high yields and enantiopurity. researchgate.net

A notable example is a one-pot biocatalytic process for the synthesis of substituted D-tryptophans from indoles. This process utilizes a tryptophan synthase from Salmonella enterica to produce the L-tryptophan derivative, which is then subjected to a stereoinversion cascade mediated by an L-amino acid deaminase from Proteus myxofaciens and an engineered D-aminotransferase variant from Bacillus sp. YM-1. nih.govresearchgate.net The L-amino acid deaminase converts the L-amino acid to its corresponding α-keto acid, which is then transaminated by the D-aminotransferase to yield the D-tryptophan derivative. researchgate.net

The D-aminotransferase variant used in this cascade was specifically engineered to exhibit high activity towards various D-tryptophan derivatives. nih.gov This highlights the power of protein engineering in tailoring enzymes for specific biocatalytic applications. The use of whole-cell biocatalysts overexpressing these enzymes can further enhance the efficiency and scalability of the process. nih.gov

| Enzyme | EC Number | Role in D-Tryptophan Analog Production |

| Tryptophan Synthase | 4.2.1.20 | Synthesis of L-tryptophan derivatives from indoles and serine. researchgate.net |

| L-Amino Acid Deaminase (LAAD) | 1.4.3.2 | Oxidative deamination of L-tryptophan derivatives to their corresponding α-keto acids. nih.gov |

| D-Aminotransferase | 2.6.1.21 | Stereoselective transamination of α-keto acids to D-tryptophan derivatives. nih.gov |

Development of Novel Enzymatic Routes for Indole Ring Functionalization, including Carboxylation

Direct functionalization of the indole ring through enzymatic catalysis offers a green and efficient route to modified tryptophan precursors. While the focus has often been on C-H activation and the introduction of other functional groups, enzymatic carboxylation is an emerging area with significant potential. researchgate.net

The biosynthesis of melatonin (B1676174), for instance, involves the hydroxylation of the indole ring of tryptophan, demonstrating that enzymes can indeed modify this heterocyclic system. wikipedia.org Although not a carboxylation, this provides a precedent for enzymatic functionalization.

More directly relevant is the discovery of enzymes that can catalyze the carboxylation of aromatic compounds. mdpi.com For example, indole-3-carboxylate decarboxylases have been identified that can catalyze the reversible carboxylation of indole to indole-3-carboxylic acid. mdpi.comnih.gov This reaction typically requires a high concentration of a bicarbonate source. nih.gov Such enzymes could potentially be engineered or applied in a synthetic cascade to produce carboxylated indole precursors for subsequent conversion to 4-Carboxy-D-tryptophan by enzymes like tryptophan synthase.

The development of chemoenzymatic synthesis strategies also opens new avenues for indole functionalization. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical catalysis to achieve novel transformations. As our understanding of enzymatic mechanisms and our ability to engineer new enzyme functions grow, the development of direct enzymatic routes to 4-carboxyindole and other carboxylated indole derivatives is a promising prospect for the efficient synthesis of this compound.

| Enzymatic Strategy | Key Enzyme Type | Potential Application in this compound Synthesis |

| Enzymatic Carboxylation | Indole-3-carboxylate decarboxylase | Direct carboxylation of indole to form a carboxylated indole precursor. mdpi.comnih.gov |

| Chemoenzymatic Synthesis | Various enzymes in combination with chemical catalysts | Step-wise functionalization of the indole ring to introduce a carboxyl group. nih.gov |

Metabolic Pathways and Biochemical Transformations of D Tryptophan with Relevance to Carboxylation

D-Tryptophan Metabolism via D-Amino Acid Oxidase (DAO) and its Role in Producing Kynurenine (B1673888) Pathway Metabolites

D-Amino Acid Oxidase (DAO) is a key enzyme in the metabolism of D-amino acids, including D-tryptophan. DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. In the context of D-tryptophan metabolism, DAO plays a dual role. Firstly, it can convert D-tryptophan into indole-3-pyruvic acid. This α-keto acid can then be transaminated to L-tryptophan, effectively enabling the conversion of the D-enantiomer to its L-form, which can then enter the major metabolic pathways.

Secondly, and of direct relevance to the kynurenine pathway, DAO can facilitate the production of kynurenine pathway metabolites from D-tryptophan. Studies in mice have demonstrated that the administration of D-tryptophan leads to the de novo production of D-kynurenine. This conversion is significantly higher in the periphery compared to the brain. The inhibition of DAO has been shown to prevent the neosynthesis of L-tryptophan from D-tryptophan and reduce the production of kynurenic acid (KYNA), a downstream metabolite. This indicates that DAO is a critical enzyme in the initial steps of D-tryptophan's entry into the kynurenine pathway.

| Enzyme | Substrate | Product(s) | Significance |

| D-Amino Acid Oxidase (DAO) | D-Tryptophan | Indole-3-pyruvic acid, D-kynurenine | Initiates D-tryptophan metabolism, allows for conversion to L-tryptophan, and produces a key kynurenine pathway intermediate. |

| Aspartate aminotransferase | Indole-3-pyruvic acid | L-Tryptophan | Enables the conversion of the D- to the L-enantiomer, integrating it into mainstream metabolism. |

Interplay of D-Tryptophan with Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are the two initial and rate-limiting enzymes of the kynurenine pathway for L-tryptophan. While both enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine, they exhibit different substrate specificities.

TDO, which is primarily located in the liver, is highly specific for L-tryptophan and shows very little to no activity towards D-tryptophan. In contrast, IDO1, which is more widely distributed in extrahepatic tissues, has a broader substrate specificity and can metabolize D-tryptophan, although with a much lower affinity (approximately 100-fold higher Km) compared to L-tryptophan. The ability of IDO1 to act on D-tryptophan provides an alternative, albeit less efficient, route for D-tryptophan to enter the kynurenine pathway, independent of DAO.

The Kynurenine Pathway: Formation and Significance of Metabolites Derived from D-Tryptophan (e.g., D-kynurenine, kynurenic acid)

The kynurenine pathway is the major catabolic route for tryptophan, accounting for about 95% of its degradation. This pathway generates several neuroactive and immunomodulatory metabolites. While the pathway is primarily associated with L-tryptophan metabolism, D-tryptophan can also serve as a precursor for kynurenine pathway metabolites.

The administration of D-tryptophan has been shown to lead to the formation of both D-kynurenine and L-kynurenine. D-kynurenine can be directly formed from D-tryptophan, a reaction that can be catalyzed by DAO. D-kynurenine is a significant bioprecursor of kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine (B1216132) receptors. KYNA can be synthesized from D-kynurenine through two main routes: oxidative deamination by DAO, particularly effective in the cerebellum, and enzymatic transamination by kynurenine aminotransferases (KATs).

The formation of KYNA from D-tryptophan-derived D-kynurenine highlights the physiological relevance of D-tryptophan metabolism, as KYNA plays a crucial role in modulating excitotoxicity and inflammation in the central nervous system. Furthermore, D-tryptophan administration has been observed to increase the levels of other downstream kynurenine metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), a neurotoxic NMDA receptor agonist.

| Metabolite | Precursor | Significance in the context of D-Tryptophan Metabolism |

| D-kynurenine | D-Tryptophan | A direct metabolite of D-tryptophan and a key precursor for kynurenic acid. |

| Kynurenic acid (KYNA) | D-kynurenine | A neuroprotective metabolite with antagonist activity at excitatory amino acid receptors. |

| 3-hydroxykynurenine (3-HK) | D-kynurenine | A neuroactive metabolite that can be formed downstream of D-kynurenine. |

| Quinolinic acid (QUIN) | D-kynurenine | A neurotoxic metabolite that can be formed downstream of D-kynurenine. |

Investigation of Other D-Tryptophan Catabolic Routes and Potential Carboxylated Intermediates

While the conversion to L-tryptophan and entry into the kynurenine pathway are the most recognized metabolic fates of D-tryptophan, other catabolic routes may exist. The gut microbiota plays a significant role in tryptophan metabolism, converting it to various indole derivatives. It is plausible that gut bacteria also possess enzymes capable of metabolizing D-tryptophan through alternative pathways, potentially leading to the formation of novel or less common metabolites.

One such pathway in certain bacteria involves the conversion of tryptophan to 2-amino-3-carboxymuconate semialdehyde, which is then further degraded to pyruvate (B1213749) and acetate. While this pathway has been characterized for L-tryptophan, the potential for D-tryptophan to enter similar bacterial catabolic routes warrants further investigation. The identification of specific carboxylated intermediates in D-tryptophan metabolism beyond the established kynurenine pathway metabolites remains an area for future research.

Enzymatic Decarboxylation and other Indole-Modifying Enzyme Activities Relevant to Tryptophan

Enzymatic decarboxylation is a crucial reaction in the metabolism of amino acids, including tryptophan. L-tryptophan decarboxylase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes the conversion of L-tryptophan to tryptamine. Tryptamine is a precursor for the synthesis of various bioactive compounds, including neurotransmitters and plant alkaloids. While the direct decarboxylation of D-tryptophan by a specific D-tryptophan decarboxylase in mammals has not been extensively documented, the catalytic promiscuity of some decarboxylases suggests that such a reaction could be possible.

Other indole-modifying enzymes, such as tryptophanases found in bacteria, can cleave the side chain of tryptophan to produce indole, pyruvate, and ammonia. These enzymes are primarily known to act on L-tryptophan. The indole produced can have profound effects on host physiology and the gut microbial community. The potential for similar enzymatic activities to modify the indole ring of D-tryptophan or its metabolites is an area that requires further exploration.

Role of Cytochrome P450 Enzymes in Tryptophan Metabolism and Analogue Derivatization

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of endogenous and exogenous compounds. While L-tryptophan itself is not a direct substrate for CYP enzymes in humans and animals, these enzymes are extensively involved in the metabolism of tryptophan-derived metabolites.

CYP enzymes are engaged in the catabolism of melatonin (B1676174) and the synthesis of serotonin (B10506) via the O-demethylation of 5-methoxytryptamine. In the gut, microbial metabolites of tryptophan, such as indole, are further oxidized by CYP enzymes like CYP2A6, CYP2C19, and CYP2E1 to form indoxyl and indigoid pigments.

In the context of derivatization, plant CYP enzymes, such as CYP79B2 and CYP79B3, catalyze the N-hydroxylation of tryptophan to form indole-3-acetaldoxime, a precursor in the biosynthesis of indole glucosinolates. Another fascinating example is the regiospecific 4-nitration of L-tryptophan catalyzed by a unique CYP enzyme, TxtE, from plant-pathogenic Streptomyces species. These examples demonstrate the capacity of CYP enzymes to perform diverse modifications on the tryptophan scaffold. While the direct interaction of D-tryptophan with CYP enzymes is not well-established, the structural similarity to L-tryptophan suggests that D-tryptophan or its metabolites could potentially serve as substrates or modulators of CYP activity, representing an important area for further investigation. The ability of high-potential reactive intermediates generated by CYPs to oxidize tryptophan residues within the enzyme structure itself also highlights the complex interplay between these enzymes and this amino acid.

Molecular Interactions and Biological Systemic Roles of D Tryptophan Analogues Excluding Clinical Applications

Impact on Microbial Growth and Biofilm Formation Mechanisms

D-tryptophan has been shown to exhibit inhibitory effects on the growth of various pathogenic and colitogenic bacteria. researchgate.net Studies have demonstrated that D-tryptophan can suppress the growth of certain bacteria, positioning it as a potential agent for controlling bacterial populations. frontiersin.org For instance, D-tryptophan has been observed to inhibit the growth of Escherichia coli O157:H7 and Salmonella in environments with a salt concentration greater than 3%. frontiersin.org The antibacterial efficacy of D-tryptophan against Escherichia coli is influenced by factors such as NaCl concentration and temperature. frontiersin.org Research indicates that a higher NaCl concentration enhances the growth-inhibiting effect of D-tryptophan. nih.gov

In addition to inhibiting microbial growth, D-tryptophan and its analogues play a significant role in the regulation of biofilm formation, a process in which microbial communities adhere to surfaces and are encased in a self-produced extracellular matrix. Both D- and L-isomers of tryptophan have been found to inhibit biofilm formation by Pseudomonas aeruginosa. nih.govasm.org An equimolar mixture of D- and L-tryptophan demonstrated the most significant inhibitory effect. nih.govasm.org Furthermore, the application of a D-/L-tryptophan mixture to pre-existing biofilms not only halted further growth but also led to a partial disassembly of the biofilm structure. nih.govasm.org One of the proposed mechanisms for this antibiofilm activity is the significant increase in swimming motility of the bacteria, which may reduce their ability to form stable biofilms. nih.govasm.org

Studies on Pseudomonas mendocina and Staphylococcus aureus have shown that D-tryptophan significantly inhibits cell attachment and, consequently, biofilm formation. ias.ac.in This inhibitory action is thought to stem from the disruption of intracellular communication and adherence among bacterial cells. ias.ac.in The treatment with D-tryptophan also resulted in a decrease in both intra- and interbacterial aggregation and led to the repression of genes associated with cell-to-cell communication. ias.ac.in

Table 1: Inhibitory Effects of D-Tryptophan on Microbial Growth and Biofilm Formation

| Organism | Condition | Effect | Reference |

|---|---|---|---|

| Escherichia coli O157:H7 | >3% NaCl | Growth inhibition | frontiersin.org |

| Salmonella | >3% NaCl | Growth inhibition | frontiersin.org |

| Pseudomonas aeruginosa | In vitro | Inhibition of biofilm formation, partial disassembly of existing biofilms | nih.govasm.org |

| Pseudomonas mendocina | In vitro | Inhibition of cell attachment and biofilm formation | ias.ac.in |

| Staphylococcus aureus | In vitro | Inhibition of cell attachment and biofilm formation | ias.ac.in |

| Citrobacter rodentium | In vitro | Strong growth inhibition | researchgate.net |

Role in Immunomodulatory Processes in Research Models

D-tryptophan, often produced by microbial synthesis, is recognized for its immunomodulatory effects and its role in maintaining intestinal balance. frontiersin.org Research suggests that D-tryptophan can act as an immunomodulatory substance with the potential to regulate intestinal homeostasis and alleviate allergic diseases. frontiersin.org In animal models, the administration of D-tryptophan has been shown to influence allergic airway disease, suggesting a role in modulating immune responses. wincloveprobiotics.com

The immunomodulatory properties of D-tryptophan are also linked to its influence on T-cell differentiation. In vitro studies have indicated that D-tryptophan can lead to a dose-dependent decrease in Il4⁺ Th2 cells, which are involved in allergic responses, and a slight increase in Foxp3⁺ regulatory T cells, which play a role in immune suppression. researchgate.net The catabolism of tryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO) is a key mechanism by which antigen-presenting cells can regulate T-cell activation. nih.gov Depletion of tryptophan can lead to a cell cycle arrest in T cells, making them more susceptible to apoptosis. nih.gov This highlights the critical role of tryptophan availability in modulating T-cell responses. nih.govnih.gov

Metabolites of D-tryptophan, such as D-kynurenine, have also been shown to have immunomodulatory effects. frontiersin.org These metabolites can serve as attractants for blood cells and may play a role in immune signaling. frontiersin.org

Involvement in Plant Hormonal Pathways as Precursors (e.g., auxin biosynthesis)

While L-tryptophan is a well-established precursor for the synthesis of the plant hormone auxin (indole-3-acetic acid), the direct role of D-tryptophan and its carboxylated analogues in this pathway is not well-documented. The primary route for auxin biosynthesis involves the conversion of L-tryptophan through various intermediates. However, the study of tryptophan analogues is crucial for understanding the specificity and regulation of these pathways.

The biosynthesis of auxin from tryptophan is a fundamental process in plant growth and development. Tryptophan itself is synthesized from chorismate via indole-3-glycerol phosphate. This essential amino acid then serves as the starting point for the production of numerous indole-containing compounds in plants, including auxin. The enzymatic synthesis of various L-tryptophan analogues has been explored to understand the substrate specificity of the enzymes involved, such as tryptophan synthase. nih.gov While these studies focus on L-tryptophan analogues, they provide a framework for how related compounds might interact with the enzymatic machinery of plant hormone synthesis. The introduction of modifications to the tryptophan molecule, such as carboxylation, could potentially alter its recognition and processing by the enzymes in the auxin biosynthesis pathway.

Modulation of Key Enzyme Activities in Metabolic Pathways (e.g., gluconeogenesis inhibition by tryptophan)

Tryptophan and its metabolites have been shown to play a regulatory role in key metabolic pathways, including gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govnih.gov The metabolism of tryptophan is primarily divided into the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. youtube.com The enzymes involved in these pathways can be influenced by various factors, thereby modulating the production of bioactive metabolites.

The kynurenine pathway, which accounts for the majority of tryptophan degradation, is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). frontiersin.org The activity of these enzymes can be induced by factors such as glucocorticoids and pro-inflammatory cytokines, which can shift the availability of tryptophan towards this pathway. frontiersin.org This, in turn, can affect other metabolic processes that rely on tryptophan. For instance, metabolites of the kynurenine pathway have been implicated in the regulation of carbohydrate metabolism. youtube.com

While direct evidence for the effect of 4-Carboxy-D-tryptophan on gluconeogenesis is lacking, the established role of tryptophan metabolites in regulating this pathway suggests that tryptophan analogues could also exert modulatory effects on the enzymes involved. nih.gov Gluconeogenesis is a critical pathway for maintaining blood glucose levels and is catalyzed by a series of enzymes, including pyruvate (B1213749) carboxylase and phosphoenolpyruvate (B93156) carboxykinase. nih.govwikipedia.org The regulation of these enzymes is complex and can be influenced by the availability of various substrates and allosteric effectors.

Structural and Functional Roles of Tryptophan Residues in Proteins and Protein-Ligand Interactions

Tryptophan is a relatively uncommon amino acid in proteins but plays crucial structural and functional roles when present. wikipedia.org Its large indole (B1671886) side chain is involved in a variety of interactions that are vital for protein stability, folding, and function. mdpi.com Tryptophan residues are frequently found at protein-ligand binding sites and are important for interactions with aromatic drugs. nih.gov

The unique properties of the tryptophan side chain, including its size, hydrophobicity, and the ability of the indole nitrogen to act as a hydrogen bond donor, make it particularly important in membrane proteins. nih.govmdpi.com Tryptophan residues often act as anchors, positioning membrane proteins within the cell membrane. wikipedia.org The indole ring can participate in cation-π interactions, which are significant for stabilizing protein structure. nih.gov

The intrinsic fluorescence of tryptophan is a valuable tool for studying protein-ligand interactions. researchgate.netnih.gov Changes in the local environment of a tryptophan residue upon ligand binding can lead to quenching or enhancement of its fluorescence, providing a method to measure binding affinities. researchgate.netnih.gov The aromatic nature of the tryptophan side chain also allows it to participate in stacking interactions with other aromatic residues or ligands. russelllab.org The substitution of tryptophan with its analogues can be used to probe the nature of these interactions. For example, the progressive fluorination of tryptophan residues has been used to modulate and study the electrostatic component of π-π interactions in protein-drug binding. nih.gov

Table 2: Key Roles of Tryptophan Residues in Proteins

| Role | Description | Reference |

|---|---|---|

| Structural Stability | Contributes to the stability of tertiary and quaternary protein structures. | mdpi.com |

| Protein Folding | Plays a role in the proper folding process of proteins. | mdpi.com |

| Membrane Anchoring | Anchors membrane proteins within the lipid bilayer. | wikipedia.org |

| Protein-Ligand Binding | Frequently involved in the binding of ligands, including drugs, through various interactions. | nih.govacs.org |

| π-Interactions | Participates in π-π, cation-π, and CH-π bonds, which are crucial for protein structure and function. | acs.org |

| Fluorescence Probe | Its intrinsic fluorescence is used to study protein dynamics and ligand binding. | wikipedia.orgresearchgate.net |

Contribution to Host-Microbiome Crosstalk and Metabolite Exchange

The gut microbiota plays a pivotal role in metabolizing dietary tryptophan, leading to the production of a diverse array of metabolites that are crucial for host-microbiome communication and the maintenance of host homeostasis. nih.govresearchgate.net This interkingdom communication system involves immune, hormonal, and neuronal signals. nih.gov

Microbial metabolism of tryptophan can proceed through several pathways, distinct from the host's kynurenine and serotonin pathways. nih.gov Gut bacteria can directly convert tryptophan into various indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and tryptamine. nih.govwur.nl These metabolites can act as signaling molecules within the microbial community, influencing processes like biofilm formation and antibiotic resistance. nih.gov

Advanced Analytical Methodologies for Detection and Characterization of Carboxylated Tryptophan Species

Development and Application of Chromatographic Techniques for Enantioseparation (e.g., Chiral HPLC, GC-MS)

Enantioseparation is critical in pharmaceutical and biological research because enantiomers of a chiral compound can exhibit different physiological activities. phenomenex.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and identifying enantiomers of amino acids and their derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the separation of enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com For amino acid derivatives like 4-Carboxy-D-tryptophan, several types of CSPs are effective:

Macrocyclic Glycopeptide-Based CSPs: Phases like vancomycin (B549263) and teicoplanin are particularly effective for separating underivatized amino acids. sigmaaldrich.commdpi.com These CSPs offer complex stereoselective interactions, including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com Recent studies on fluorinated tryptophan analogs have demonstrated successful enantioseparation using these phases on core-shell particles, which provide high efficiency. mdpi.comnih.gov

Polysaccharide-Based CSPs: Amylose- and cellulose-based columns are widely used for a broad range of chiral compounds. phenomenex.com A study on the dipeptide DL-leucine-DL-tryptophan demonstrated the successful separation of all four stereomers on an amylose-based column, highlighting the resolving power of these phases. nih.govresearchgate.net

Ligand Exchange Chromatography: This method involves a CSP coated with a chiral ligand, often a metal complex, which forms transient diastereomeric complexes with the analyte enantiomers. It is a well-established technique for the separation of amino acids. phenomenex.com

The choice of mobile phase is crucial and can be operated in reversed-phase, normal-phase, or polar-ionic modes to optimize selectivity and resolution. sigmaaldrich.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing volatile compounds. Since amino acids like this compound are non-volatile, they require chemical derivatization prior to analysis. nist.gov This process involves two key steps:

Derivatization: The polar carboxyl and amino groups are converted into more volatile ester and acyl groups.

Chiral Separation: Enantiomers can be separated in two ways:

Using a Chiral Derivatizing Agent: The enantiomers are reacted with a single enantiomer of a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net

Using a Chiral GC Column: The racemic mixture is derivatized with an achiral reagent to increase volatility, and the resulting derivatives are then separated on a GC column with a chiral stationary phase. researchgate.net

While powerful, GC-MS methods can be complex due to the required derivatization steps.

| Technique | Stationary Phase/Column | Analytes | Key Findings |

|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (Vancomycin, Teicoplanin) | Fluorinated Tryptophan Analogs | Successful enantioseparation achieved in both reversed-phase and polar-ionic modes, demonstrating high efficiency with core-shell particles. mdpi.com |

| Chiral HPLC | Amylose-based (AmyCoat-RP) | DL-Leucine-DL-Tryptophan Dipeptide | Baseline separation of all four stereomers was achieved, with π–π interactions and hydrogen bonding identified as key recognition forces. nih.govresearchgate.net |

| Reversed-Phase HPLC | Achiral C18 column with chiral derivatization | D- and L-tryptophan | Formation of diastereomers with o-phthaldialdehyde and a chiral thiol allows for separation on a standard column. cabidigitallibrary.org |

| GC-MS | Requires derivatization (e.g., with chiral reagent) | General Amino Acids | Formation of diastereomers allows separation on non-chiral columns; suitable for sensitive and specific quantification. nist.govresearchgate.net |

Mass Spectrometry-Based Methods for Structural Elucidation and Quantitative Analysis of Tryptophan Metabolites and Analogues

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantitative analysis of tryptophan and its metabolites in complex biological samples. nih.govnih.gov This is due to its exceptional sensitivity, selectivity, and ability to provide structural information.

Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound like a carboxylated tryptophan analogue. nih.gov Fragmentation analysis (tandem MS or MS/MS) is used to elucidate the structure. By colliding the ionized parent molecule with an inert gas, characteristic fragment ions are produced. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the identification of the core tryptophan structure, the position of the carboxyl group, and other modifications.

Quantitative Analysis: For quantification, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are commonly used. waters.com This technique offers high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. A typical LC-MS/MS method for analyzing a compound like this compound would involve:

Chromatographic Separation: An LC system, often using a reversed-phase C18 column, separates the analyte from other matrix components. nih.gov

Ionization: Electrospray ionization (ESI) is the most common method for ionizing polar molecules like amino acids, typically operating in positive ion mode. rsc.org

MS/MS Detection: The mass spectrometer is set to isolate the precursor ion (the molecular ion of the analyte) and then fragment it to produce a specific product ion. The intensity of this product ion is directly proportional to the concentration of the analyte. waters.com

These methods achieve low limits of detection (LOD), often in the nanomolar to picomolar range, and have been successfully applied to quantify tryptophan metabolites in various biological matrices, including plasma and urine. nih.govrsc.orgjst.go.jp

| Matrix | Analytes | LC Column | Ionization/MS Mode | Limit of Detection (LOD) |

|---|---|---|---|---|

| Human Urine | Tryptophan and 7 metabolites | Thermo C18 | ESI+ / MRM | 0.005–0.5 ng/mL nih.gov |

| Human Plasma | Tryptophan and 15 metabolites | Pentafluorophenyl (PFP) | ESI / Tandem MS | Quantification range from 0.0150 µM jst.go.jp |

| Human Serum | Tryptophan and 4 metabolites | Not specified | LC-MS/MS | Not specified, validated for physiological concentrations researcher.life |

| Human/Murine Plasma & Tissue | Tryptophan and related compounds | Not specified | ESI / PRM (Orbitrap) | 1–200 ng/mL rsc.org |

Spectroscopic Techniques for Characterizing Carboxylated Tryptophan Analogues (e.g., NMR for protein-ligand interactions)

Spectroscopic techniques provide valuable information on the structure of carboxylated tryptophan analogues and their interactions with other molecules, such as proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a uniquely powerful tool for studying protein-ligand interactions at an atomic level. nih.gov Ligand-observed NMR methods are particularly useful as they are not limited by the size of the protein receptor. nih.gov These techniques can confirm binding, determine binding affinity, and map the binding epitope of a ligand like this compound. Key ligand-observed NMR experiments include:

Saturation Transfer Difference (STD) Spectroscopy: This experiment identifies which protons on the ligand are in close proximity to the protein. By selectively saturating signals from the protein, this saturation is transferred via spin diffusion to the bound ligand. The resulting difference spectrum reveals the binding epitope of the ligand. nih.gov

Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY): This technique detects the transfer of magnetization from bulk water to the ligand through the protein, confirming that the ligand binds to the protein receptor. nih.gov

For more detailed structural analysis, proteins can be produced with isotopically labeled (e.g., ¹³C, ¹⁵N) amino acids. The synthesis of labeled tryptophan precursors allows for their incorporation into proteins, enabling high-resolution NMR studies of protein structure and dynamics upon ligand binding. osi.lv

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For a carboxylated tryptophan, IR can confirm the presence of key groups like the carboxylic acid (C=O and O-H stretches), the amine (N-H stretch), and the indole (B1671886) ring. Solid-state linear-dichroic infrared (IR-LD) spectroscopy has been used to perform stereo-structural analysis of tryptophan-containing dipeptides. nih.gov

Electrochemical and Fluorescence-Based Detection Platforms for Tryptophan and its Derivatives

For rapid and sensitive detection, electrochemical and fluorescence-based platforms offer compelling alternatives to chromatography-based methods.

Fluorescence-Based Detection: Tryptophan and its derivatives containing the indole ring are intrinsically fluorescent, which is a property widely used for their detection. nih.govresearchgate.net The fluorescence properties (wavelength and intensity) are highly sensitive to the local environment, which can be used to study protein conformational changes upon ligand binding. nih.govresearchgate.net

Direct Detection: Tryptophan typically has an excitation maximum around 280 nm and an emission maximum around 350 nm. nih.govmdpi.com This native fluorescence allows for direct detection in various samples. Ultra-performance liquid chromatography with fluorescence detection (UPLC-FLD) has been developed for monitoring tryptophan derivatives, offering sensitivity comparable to some LC-MS methods at a lower cost. mdpi.com

Fluorescent Probes: For enhanced selectivity, fluorescent sensors and nanoprobes have been designed to detect tryptophan in food and biological samples. tandfonline.com These sensors often exhibit a "turn-on" fluorescence response upon binding to tryptophan.

Electrochemical Sensors: The indole moiety of tryptophan is electroactive, meaning it can be easily oxidized at an electrode surface. mdpi.com This property has been exploited to develop highly sensitive electrochemical sensors. These sensors typically use a modified electrode to enhance the electrochemical signal and lower the oxidation potential.

Modified Electrodes: Various nanomaterials have been used to modify electrode surfaces, including copper oxide nanoparticles, metal-organic frameworks (MOFs), and carbon nanostructures. nih.govnih.govrsc.org These materials increase the electrode's surface area and catalytic activity toward tryptophan oxidation.

Detection Principle: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current response from the oxidation of tryptophan. mdpi.com The peak current is proportional to the tryptophan concentration. These methods have achieved detection limits in the micromolar to nanomolar range and have been successfully applied to real samples like milk and urine. nih.govrsc.org

| Platform Type | Method/Sensor | Linear Range | Detection Limit (LOD) |

|---|---|---|---|

| Electrochemical | Cu₂O-ERGO/GCE | 0.02–20 µM | 0.01 µM nih.gov |

| Electrochemical | CuCoHCF film on graphite (B72142) electrode | 10–900 µM | 6 µM nih.gov |

| Electrochemical | AgNPs/MIL-101/GCE | 1–150 µM | 0.14 µM rsc.org |

| Fluorescence | UPLC-FLD | 0.09–100 pmol/µL (for gramine) | Not specified for tryptophan mdpi.com |

Methodologies for Detection in Complex Biological Matrices and Research Samples

Analyzing tryptophan derivatives in biological matrices like plasma, urine, or tissue presents significant challenges due to the complexity of the sample. nih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. rsc.org

Sample Preparation: Effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest. Common techniques include:

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation. rsc.org

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from the liquid sample while interfering compounds are washed away. The purified analyte is then eluted with a different solvent. This is a more selective cleanup method than PPT. waters.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Analytical Considerations: The measurement of tryptophan and its metabolites is difficult due to their potential instability (sensitivity to light and temperature), low physiological concentrations, and the presence of interfering compounds. nih.gov To ensure accuracy and reproducibility, especially in quantitative LC-MS/MS analysis, stable isotope-labeled internal standards are often used. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification. nih.gov The high selectivity of tandem mass spectrometry (e.g., in MRM mode) is instrumental in minimizing the impact of co-eluting matrix components that are not removed during sample preparation. waters.comjst.go.jp

Chemical Synthesis and Derivatization Strategies for Carboxylated Tryptophan Analogues

Regioselective Synthetic Routes for Functionalizing the Indole (B1671886) Ring at the 4-Position

The functionalization of the indole nucleus at the C4 position is notoriously difficult due to the inherent reactivity of other positions, particularly C3 and C2. researchgate.netacs.org Consequently, developing regioselective methods to introduce substituents at C4 is a primary focus of synthetic efforts. Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for the late-stage diversification of indoles at the C4–H position. rsc.org

Classic approaches to synthesizing C4-substituted tryptophan derivatives have involved multi-step processes, such as palladium-catalyzed indole synthesis from o-haloanilines, direct functionalization of a pre-existing 4-substituted indole, or nitration at the C4 position of specific tryptophan derivatives. acs.org However, these methods often require the synthesis of specialized substrates. acs.org

A more direct approach involves the C-H functionalization of the tryptophan scaffold itself. This is challenging because electrophiles typically attack the C2 position. acs.org To overcome this, researchers have developed methods using directing groups attached to the amino group of tryptophan to steer metal catalysts to the C4 position. For instance, a palladium-catalyzed method for the direct olefination at the C4 position of tryptophan derivatives has been developed. acs.org This strategy involves two key elements:

A directing group on the amino acid's nitrogen to enhance reactivity and direct metalation to the C4 position.

A bulky protecting group on the indole nitrogen to sterically hinder other positions and improve site selectivity at C4. acs.org

Another innovative, metal-free strategy involves boron-mediated directed C–H borylation. By installing a pivaloyl group at the C3 position of the indole, a boron species can be selectively delivered to the C4 position. acs.org This borylated intermediate can then be further functionalized, providing a versatile entry point to various 4-substituted indoles. acs.org

The following table summarizes key palladium-catalyzed C4-functionalization reactions on indole derivatives, highlighting the diversity of accessible functionalities.

| Reaction Type | Catalyst/Reagents | Directing Group | Protecting Group (Indole N) | Outcome |

| Olefination | Pd(OAc)₂ / AgOAc | TfNH– | TIPS | Direct coupling of tryptophan derivatives with terminal olefins at C4. acs.org |

| Acylation | Palladium catalyst | N/A (on 3-acetylindole) | N/A | Selective C4 acylation of 3-acetylindoles with α-oxocarboxylic acids. acs.org |

| Arylation | Palladium catalyst | P(O)tBu₂ (on Indole N) | Pivaloyl (at C3) | Direct arylation at the C5 and C4 positions. acs.org |

This table illustrates various palladium-catalyzed methods for achieving regioselective functionalization at the C4 position of the indole ring, a crucial step in synthesizing 4-carboxy-D-tryptophan precursors.

Stereocontrolled Synthesis Approaches for D-Tryptophan Derivatives

Achieving the correct D-configuration at the α-carbon is critical for synthesizing this compound. As D-amino acids are often considered "unnatural," their synthesis requires robust asymmetric methods to control stereochemistry. jst.go.jpqyaobio.com Common strategies include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolution. researchgate.net

One widely adopted method is the use of the Schöllkopf chiral auxiliary, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govresearchgate.net This strategy enables the stereoselective synthesis of unnatural amino acids. nih.gov The process typically involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an electrophile (e.g., a derivative of the 4-functionalized indole). Subsequent mild acid hydrolysis yields the desired α-substituted amino acid methyl ester with high diastereoselectivity. nih.gov This approach is versatile, allowing for the synthesis of D-isomers from the inexpensive L-valine. researchgate.net

Another powerful technique is the asymmetric Strecker synthesis, which can employ chiral auxiliary reagents like (S)-α-methylbenzylamine to produce optically pure (S)-amino acids. rsc.org By selecting the appropriate enantiomer of the chiral auxiliary, this method can be adapted for the synthesis of D-amino acids.

Enzymatic methods offer a highly specific alternative for obtaining enantiomerically pure D-amino acids. For instance, D-aminoacylase can be used for the optical resolution of racemic mixtures of N-acetyl-bromo-DL-tryptophan. researchgate.net Similarly, while the enzyme tryptophanase typically synthesizes L-tryptophan from L-serine, it has been shown to synthesize L-tryptophan from D-serine under specific conditions (in the presence of diammonium hydrogen phosphate), demonstrating the potential for enzymatic pathways to be adapted for unnatural stereoisomers. nih.gov Broad specificity amino acid racemases can also be engineered to enhance their activity toward specific substrates, facilitating the conversion of L-amino acids to DL-racemates, from which the D-isomer can be isolated. nih.gov

The table below outlines different approaches for achieving stereocontrol in the synthesis of D-tryptophan derivatives.

| Method | Key Reagent/Component | Principle |

| Chiral Auxiliary | Schöllkopf Reagent | Diastereoselective alkylation of a chiral glycine (B1666218) equivalent. nih.govresearchgate.net |

| Asymmetric Catalysis | Chiral Catalysts | Enantioselective reactions, such as asymmetric hydrogenation of non-chiral precursors. |

| Enzymatic Resolution | D-aminoacylase | Selective hydrolysis of the N-acetyl group from a D-amino acid in a racemic mixture. researchgate.net |

| Enzymatic Synthesis | Engineered Tryptophan Synthase (TrpB) | Direct synthesis of tryptophan analogues from serine and indole analogues with high stereoselectivity. acs.orgresearchgate.net |

This table compares various methods used to achieve the D-stereochemistry required for this compound, highlighting both chemical and biological approaches.

Modular Synthetic Strategies for Nucleotide-Amino Acid Conjugates Involving Carboxylated Tryptophan

The conjugation of amino acids to nucleotides creates hybrid molecules with potential applications in chemical biology and drug development. Modular strategies, particularly those based on solid-phase synthesis, are essential for the efficient construction of these complex structures. wikipedia.org Solid-phase peptide synthesis (SPPS) provides a robust platform where a peptide chain is assembled stepwise on a solid support, which can then be extended by the addition of other molecular entities like oligonucleotides. wikipedia.orgsigmaaldrich.com

For creating a conjugate of this compound and a nucleotide, a stepwise solid-phase procedure is typically employed. nih.gov The synthesis can proceed in two general directions:

The peptide portion, containing the carboxylated tryptophan, is first assembled on a solid resin. The oligonucleotide is then elongated from a suitable functional group on an amino acid side chain. nih.gov

Alternatively, the amino acid can be attached to a pre-synthesized oligonucleotide on a solid support.

A key challenge is the orthogonal protection scheme required to prevent side reactions. This involves using temporary protecting groups that can be removed at each step without affecting the permanent protecting groups on other reactive sites or the linkage to the solid support. nih.gov For example, acid-labile groups might be used for temporary protection, while base-labile groups are used for permanent protection and final cleavage from the resin. nih.gov

The carboxyl group on the indole ring of this compound provides a convenient handle for conjugation. This carboxylic acid can be activated and coupled to a functional group (e.g., an amino group) on the nucleotide or a linker attached to the nucleotide. This modularity allows for the synthesis of a variety of conjugates with different nucleotide components. The synthesis of peptide nucleic acid (PNA) conjugates with tryptophan also demonstrates the feasibility of using solid-phase Fmoc chemistry to link amino acids to nucleotide mimics. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Scaffold Construction

Synthesis of 4-Substituted Indole Precursors: A common starting point is a commercially available, appropriately substituted aniline (B41778) or isoquinoline. For example, 4-bromoisoquinoline (B23445) can be converted in four steps to a 4-amino-3-iodoisoquinoline derivative, which serves as a precursor to a tricyclic indole analogue. nih.gov Palladium-catalyzed heteroannulation reactions, such as the Larock indole synthesis, are powerful methods for constructing the indole ring from substituted o-iodoanilines and internal alkynes. researchgate.netchim.it To obtain a 4-carboxy functionality, an indole precursor bearing a group that can be converted to a carboxylic acid, such as a nitrile (e.g., 4-cyanoindole) or an ester, is often used. nih.gov

Synthesis of the Chiral Amino Acid Backbone: The D-amino acid backbone is typically derived from a chiral precursor. D-serine is a common starting material, as its side chain can be modified to act as a leaving group for subsequent reaction with the indole nucleophile. researchgate.net For instance, D-serine can be converted into a cyclic sulfamidate, which then reacts with an indole nucleophile in a regioselective manner. researchgate.net Alternatively, chiral glycine equivalents protected by auxiliaries, like the Schöllkopf reagent, are used to build the amino acid stereocenter via asymmetric alkylation. researchgate.net

The table below lists key precursors and the synthetic methods used to prepare them for the construction of this compound.

| Precursor Type | Example | Synthetic Method |

| 4-Substituted Indole | 4-Bromoindole | Synthesized from corresponding anilines or other aromatic precursors. researchgate.net |

| 4-Cyanoindole | 4-Cyanoindole | Used directly in enzymatic synthesis with serine to produce 4-cyanotryptophan. nih.gov |

| Chiral Amino Acid Synthon | Cyclic sulfamidate from D-serine | Reaction of D-serine derivative to form an electrophilic three-membered ring. researchgate.net |

| Chiral Glycine Equivalent | Schöllkopf chiral auxiliary | Prepared from D-valine to serve as a nucleophile in asymmetric alkylation. researchgate.net |

| Internal Alkyne | Propargylglycine derivative | Used in Larock indole synthesis with iodoanilines. researchgate.net |

This table outlines the essential building blocks for the total synthesis of this compound, detailing their preparation methods.

Future Directions and Emerging Research Perspectives in 4 Carboxy D Tryptophan Research

Advancements in Stereoselective Biocatalysis for Industrial and Academic Production

The limited availability of 4-Carboxy-D-tryptophan from natural sources necessitates the development of efficient and scalable production methods. Stereoselective biocatalysis offers a promising avenue for both industrial and academic supply. A key focus will be the engineering of known enzymes, such as tryptophan synthase (TrpS) or tryptophanase, to accept D-serine and 4-carboxyindole as substrates. acs.orgnih.gov Directed evolution and rational protein design could be employed to tailor the active site of these enzymes to accommodate the steric and electronic properties of the carboxylated indole (B1671886), thereby enabling the direct and stereospecific synthesis of the D-enantiomer.

Furthermore, exploring novel enzyme classes could lead to more efficient biocatalytic routes. The combination of enzymatic halogenation of tryptophan followed by palladium-catalyzed carboxylation represents a potential chemo-enzymatic strategy. nih.gov The development of robust whole-cell biocatalysts, for instance in engineered Escherichia coli or Corynebacterium glutamicum, could streamline production by integrating the synthesis of precursors with the final stereoselective coupling step, ultimately reducing costs and improving sustainability for industrial-scale manufacturing. frontiersin.orgresearchgate.net

Development of Advanced Probes and Tracers for Metabolic Pathway Mapping

To investigate the metabolic fate and potential roles of this compound within biological systems, the development of advanced molecular probes and tracers is essential. Isotope labeling, incorporating stable isotopes like ¹³C or ¹⁵N into the this compound molecule, will be crucial for metabolic flux analysis using mass spectrometry and NMR spectroscopy. These techniques will allow researchers to trace the incorporation and transformation of the amino acid within cells and organisms. fmach.it

Furthermore, the synthesis of fluorescent analogues of this compound will enable real-time visualization of its uptake, localization, and dynamics within living cells. researchgate.net By attaching environmentally sensitive fluorophores, it may be possible to monitor interactions with intracellular targets. For in vivo studies in whole organisms, radiolabeling with positron-emitting isotopes such as ¹⁸F could facilitate the development of novel PET (Positron Emission Tomography) tracers to non-invasively map the biodistribution of this compound and identify tissues or organs where it accumulates. nih.gov

| Probe/Tracer Type | Potential Application | Key Research Objective |

| Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) | Metabolic Flux Analysis | Quantifying the flow of this compound through metabolic pathways. |

| Fluorescent Analogues | Live-Cell Imaging | Visualizing subcellular localization and transport dynamics. researchgate.net |

| Radiolabeled Tracers (e.g., ¹⁸F) | In Vivo PET Imaging | Mapping whole-body biodistribution and identifying target tissues. nih.gov |

Structural Biology and Mechanistic Studies of Proteins Interacting with Carboxylated Tryptophan Analogues

Understanding how this compound interacts with proteins at a molecular level is fundamental to deciphering its biological function. The addition of a carboxyl group to the indole ring significantly alters its size, polarity, and hydrogen-bonding potential compared to native tryptophan. nih.govresearchgate.net High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential to determine the three-dimensional structures of proteins in complex with this compound.

These structural studies will reveal the specific molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that govern binding and recognition. nih.gov This information is critical for understanding how this analogue might act as an enzyme inhibitor, an allosteric modulator, or a ligand for a receptor. Mechanistic studies, using techniques like surface plasmon resonance and isothermal titration calorimetry, will complement the structural data by quantifying the binding affinities and kinetics of these interactions, providing a complete picture of the molecular basis for the biological activity of this compound.

| Research Area | Key Techniques | Scientific Questions Addressed |

| Target Identification | Affinity Chromatography, Yeast Two-Hybrid | What proteins does this compound bind to in the cell? |

| Structural Elucidation | X-ray Crystallography, Cryo-EM, NMR | What is the 3D structure of the binding pocket and the nature of the molecular interactions? nih.gov |

| Mechanistic Analysis | Enzyme Kinetics, SPR, ITC | How does binding affect protein function (e.g., inhibition, activation)? What is the binding affinity and kinetics? |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 4-carboxy-D-tryptophan, and how can researchers confirm its structural integrity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis or enzymatic modification of tryptophan precursors. Characterization requires a combination of analytical techniques:

- NMR spectroscopy (1H/13C) to confirm stereochemistry and carboxy group placement.

- High-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric purity .

- Mass spectrometry (MS) to validate molecular weight. Cross-referencing with databases like SciFinder or Reaxys ensures alignment with prior literature .

Q. How does this compound interact with tryptophan-metabolizing enzymes like indoleamine 2,3-dioxygenase (IDO), and what assays are used to study this?

- Methodological Answer : IDO catalyzes tryptophan degradation via the kynurenine pathway. To study inhibition/activation:

- Enzyme activity assays : Measure kynurenine production spectrophotometrically (absorbance at 360 nm) in cell-free systems .

- Competitive binding assays : Use radiolabeled tryptophan (e.g., 3H-tryptophan) to assess displacement by this compound .

- Molecular docking simulations : Predict binding affinities using software like AutoDock Vina, validated with X-ray crystallography data .

Q. What are the best practices for isolating this compound from biological samples for pharmacokinetic studies?

- Methodological Answer :

- Sample preparation : Use acid precipitation (e.g., trichloroacetic acid) to denature proteins, followed by centrifugation.

- Solid-phase extraction (SPE) : C18 columns isolate the compound from plasma/urine.

- Quantification : Couple HPLC with fluorescence detection (excitation 280 nm, emission 360 nm) for sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on the immunological effects of this compound in preclinical models?

- Methodological Answer : Discrepancies often arise from model-specific variables. Mitigate via:

- Strain-specific controls : Compare outcomes in immunocompetent vs. immunodeficient mice to isolate host-microenvironment interactions .

- Dose-response curves : Establish thresholds for pro- vs. anti-inflammatory effects.

- Meta-analysis : Pool data from studies using PRISMA guidelines to identify confounding factors (e.g., gut microbiota variations) .

Q. What experimental designs are optimal for studying this compound’s role in neurotransmitter synthesis, particularly in serotonergic pathways?

- Methodological Answer :

- In vitro models : Use SH-SY5Y neuronal cells to measure serotonin (5-HT) levels via ELISA after treatment.

- Knockout models : CRISPR-Cas9-modified TPH2 (tryptophan hydroxylase 2) neurons to assess dependency on exogenous tryptophan analogs .

- Microdialysis : Monitor extracellular 5-HT in rodent prefrontal cortex post-administration, paired with LC-MS/MS quantification .

Q. How can researchers address challenges in quantifying this compound’s bioavailability in heterogeneous tissue environments?

- Methodological Answer :

- Tissue-specific extraction protocols : Optimize buffers for brain (high lipid content) vs. liver (high metabolic activity).

- Isotope dilution mass spectrometry (IDMS) : Use deuterated this compound as an internal standard to correct for matrix effects .

- Imaging techniques : MALDI-TOF imaging spatially resolves distribution in tissue sections .

Data Contradiction Analysis

Methodological Frameworks

- PICO Framework : For clinical relevance, structure questions around Population (e.g., neurodegenerative disease models), Intervention (dose/timing of this compound), Comparison (vs. L-tryptophan), and Outcome (biomarker levels/behavioral endpoints) .